molecular formula C24H26N6O4S B2662569 3-[1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide CAS No. 1112308-62-9

3-[1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide

Cat. No.: B2662569
CAS No.: 1112308-62-9
M. Wt: 494.57
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Description

This compound belongs to the triazoloquinazolin family, characterized by a fused heterocyclic core (triazolo[4,3-a]quinazolin-5-one) and a propanamide side chain substituted with a sulfanyl-linked carbamoylmethyl group. Structural confirmation of such compounds typically relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), as demonstrated in analogous triazoloquinazoline derivatives .

Properties

IUPAC Name

3-[1-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O4S/c1-15(2)25-20(31)12-13-29-22(33)18-6-4-5-7-19(18)30-23(29)27-28-24(30)35-14-21(32)26-16-8-10-17(34-3)11-9-16/h4-11,15H,12-14H2,1-3H3,(H,25,31)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBJEEHVRLKTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide typically involves multiple steps, starting with the preparation of the triazoloquinazoline core This can be achieved through the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, or as a reagent in various chemical reactions.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development or as a tool in biochemical studies.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against certain diseases or conditions.

    Industry: It may have applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 3-[1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering the activity of certain pathways, or interacting with DNA or RNA. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares its triazoloquinazolin core with several derivatives, differing primarily in substituents:

  • 3-[1-{[(3-Methylphenyl)methyl]sulfanyl}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-(propan-2-yl)propanamide (): Key Difference: The 3-methylphenyl group replaces the 4-methoxyphenyl moiety.
  • 3-(1-{[(Benzylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide ():
    • Key Difference : A benzylcarbamoyl group replaces the 4-methoxyphenylcarbamoyl group.
    • Impact : The benzyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Table 1: Structural and Physicochemical Comparison

Compound Substituent (R) Molecular Weight Key Functional Groups
Target Compound 4-Methoxyphenylcarbamoyl ~500 (estimated) Triazoloquinazolin, propanamide
Compound 3-Methylphenylmethyl 478.57 Triazoloquinazolin, propanamide
Compound Benzylcarbamoyl 478.57 Triazoloquinazolin, propanamide
Spectral and Analytical Comparisons
  • NMR Spectroscopy :
    Analogous triazoloquinazoline derivatives exhibit distinct ¹H- and ¹³C-NMR shifts depending on substituents. For example, the 4-methoxyphenyl group in the target compound would show characteristic aromatic proton signals near δ 6.8–7.4 ppm and a methoxy singlet at δ ~3.8 ppm, whereas the benzyl group in ’s compound would display additional signals for the benzyl protons (δ ~4.5–5.0 ppm) .

  • Mass Spectrometry :
    Molecular networking using MS/MS fragmentation (e.g., cosine scores >0.8) would cluster these compounds due to shared fragmentation patterns from the triazoloquinazolin core. However, differences in substituents (e.g., methoxy vs. benzyl) would generate unique fragment ions, enabling differentiation .

Bioactivity and Computational Insights
  • Bioactivity Clustering :
    Compounds with similar triazoloquinazolin scaffolds are likely to share bioactivity profiles, such as enzyme inhibition or anticancer activity, as structural similarity often correlates with functional overlap . For instance, pyrazoline derivatives () and sulfonamide-linked compounds () show carbonic anhydrase inhibition, suggesting that the target compound may also interact with similar enzymatic targets.

  • Docking and Affinity Predictions: Molecular docking studies on analogous compounds () indicate that even minor structural changes (e.g., methoxy to methyl substitution) can significantly alter binding affinities. For example, the 4-methoxyphenyl group may form hydrogen bonds with polar residues in a binding pocket, whereas hydrophobic interactions dominate for the 3-methylphenyl variant .

Table 2: Hypothetical Bioactivity Comparison

Compound Predicted Target Tanimoto Similarity*
Target Compound HDAC enzymes ~0.7 (vs. SAHA)
Compound Kinase inhibitors ~0.6 (vs. reference)
Compound Protease inhibitors ~0.5 (vs. reference)

*Based on Morgan fingerprints ().

Biological Activity

The compound 3-[1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide is a hybrid molecule that incorporates a triazole and quinazoline framework. This structural combination has been associated with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

  • Triazole ring : Known for its pharmacological versatility.
  • Quinazoline moiety : Exhibits significant biological activity against various targets.
  • Methoxyphenyl group : Enhances lipophilicity and potential interactions with biological receptors.

Antimicrobial Activity

Research indicates that compounds containing the triazole and quinazoline moieties exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • The presence of electron-donating groups like methoxy enhances the activity against these pathogens .

Anticancer Activity

Recent studies have explored the anticancer potential of triazole-containing compounds:

  • A study demonstrated that triazole derivatives exhibited cytotoxic effects against several cancer cell lines, with IC50 values in the low micromolar range .
  • The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

  • In animal models, triazole derivatives have been reported to decrease levels of pro-inflammatory cytokines .
  • This effect is attributed to the inhibition of NF-kB signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural FeatureEffect on Activity
Methoxy group on phenyl ringIncreases lipophilicity and enhances receptor binding
Triazole ringEssential for antimicrobial and anticancer activities
Alkyl chain lengthModulates bioavailability and cellular uptake

Case Studies

  • Antimicrobial Study : A series of triazole derivatives were tested against E. coli and S. aureus, showing that compounds with longer alkyl chains exhibited reduced activity due to decreased solubility .
  • Anticancer Evaluation : In vitro assays using breast cancer cell lines revealed that compounds similar to our target showed significant cytotoxicity with IC50 values ranging from 5 to 15 µM .

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